Methyl 3-methoxyisonicotinate

CAS No.: 59786-32-2

Cat. No.: VC3735231

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59786-32-2 |

|---|---|

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.16 g/mol |

| IUPAC Name | methyl 3-methoxypyridine-4-carboxylate |

| Standard InChI | InChI=1S/C8H9NO3/c1-11-7-5-9-4-3-6(7)8(10)12-2/h3-5H,1-2H3 |

| Standard InChI Key | HYCYELWAHJCFLA-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CN=C1)C(=O)OC |

| Canonical SMILES | COC1=C(C=CN=C1)C(=O)OC |

Introduction

Chemical Identity and Structure

Basic Identification

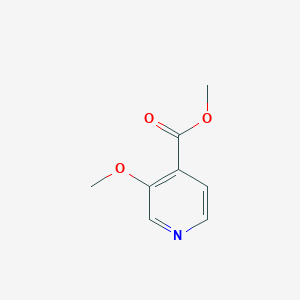

Methyl 3-methoxyisonicotinate is an organic heterocyclic compound characterized by a pyridine ring with specific functional group substitutions. It belongs to the class of isonicotinic acid derivatives, featuring a methoxy group at the 3-position and a methyl ester group at the 4-position of the pyridine ring . This structural arrangement contributes to its unique chemical behavior and applications in various fields.

Chemical Identifiers and Properties

The compound is precisely identified through multiple standard chemical nomenclature systems. It possesses the molecular formula C8H9NO3 with a molecular weight of 167.164 g/mol . The structure contains both an ester and a methoxy functional group, which significantly influence its chemical reactivity and potential biological interactions.

Table 1: Chemical Identifiers of Methyl 3-methoxyisonicotinate

| Identifier Type | Value |

|---|---|

| CAS Number | 59786-32-2 |

| IUPAC Name | Methyl 3-methoxypyridine-4-carboxylate |

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.164 g/mol |

| InChI | InChI=1S/C8H9NO3/c1-11-7-5-9-4-3-6(7)8(10)12-2/h3-5H,1-2H3 |

| InChIKey | HYCYELWAHJCFLA-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CN=C1)C(=O)OC |

| DSSTox Substance ID | DTXSID70464670 |

| Harmonized System Code | 2933399090 |

The compound features a pyridine ring with a nitrogen atom at position 1, a methoxy group (-OCH3) at position 3, and a methyl ester group (-COOCH3) at position 4 . This particular arrangement of functional groups contributes to its chemical behavior and biological activity.

Synthesis and Chemical Reactivity

Chemical Reactions

As a derivative of isonicotinic acid with both ester and methoxy functional groups, Methyl 3-methoxyisonicotinate can participate in various chemical transformations:

-

Hydrolysis of the methyl ester group under basic or acidic conditions

-

Nucleophilic substitution reactions at the pyridine ring

-

Further functionalization through the methoxy group

-

Coordination chemistry with metal ions through the nitrogen atom and oxygen-containing groups

These reaction possibilities make the compound versatile as a building block in organic synthesis and potentially valuable in the development of more complex molecular structures.

Applications in Scientific Research

Entomological Applications

The most well-documented application of Methyl 3-methoxyisonicotinate is in the field of entomology, particularly in thrips management. The compound functions as a non-pheromone semiochemical that influences thrips behavior . Research indicates it has been extensively studied and demonstrates significant effectiveness in various applications:

-

Enhanced monitoring: The compound is primarily used as a lure in combination with colored sticky traps for monitoring thrips populations in greenhouse environments .

-

Broad spectrum of activity: Field and glasshouse trapping experiments, along with wind tunnel and Y-tube olfactometer studies conducted across multiple countries, have demonstrated that the compound elicits behavioral responses resulting in increased trap capture of at least 12 different thrips species .

-

Target effectiveness: Particularly noteworthy is its effectiveness against cosmopolitan virus vectors including western flower thrips and onion thrips, which are significant agricultural pests .

Pest Management Strategies

Beyond basic monitoring applications, research indicates that this semiochemical shows promise for integration into comprehensive pest management approaches:

-

Mass trapping systems that reduce pest populations directly

-

Lure and kill strategies that combine attractants with insecticides

-

Lure and infect methods that utilize pathogens against target pests

-

Behavioral synergism when used in conjunction with conventional insecticides

These applications demonstrate significant potential for this compound in both indoor greenhouse cultivation and outdoor agricultural settings, providing more sustainable alternatives to conventional pesticide-only approaches.

Structural Variations and Related Compounds

Structural Analogs

Several structural analogs of Methyl 3-methoxyisonicotinate exist, differing primarily in the substitution patterns on the pyridine ring. These variations can significantly alter the chemical and biological properties of the compounds.

Table 2: Selected Structural Analogs of Methyl 3-methoxyisonicotinate

| Compound Name | Key Structural Difference |

|---|---|

| Methyl 5-fluoro-2-methoxyisonicotinate | Fluoro substitution at position 5, methoxy at position 2 |

| Methyl 3-fluoro-2-methoxyisonicotinate | Fluoro substitution at position 3, methoxy at position 2 |

| Methyl 2-chloro-3-methoxyisonicotinate | Chloro substitution at position 2, methoxy at position 3 |

| Methyl 2-(difluoromethyl)-6-methoxyisonicotinate | Difluoromethyl group at position 2, methoxy at position 6 |

| Methyl 5-amino-2-methoxyisonicotinate | Amino substitution at position 5, methoxy at position 2 |

| Ethyl 2-amino-3-methoxyisonicotinate | Ethyl ester instead of methyl ester, amino at position 2, methoxy at position 3 |

| Methyl 3-amino-5-methoxyisonicotinate | Amino substitution at position 3, methoxy at position 5 |

| Methyl 5-bromo-2-methoxyisonicotinate | Bromo substitution at position 5, methoxy at position 2 |

| Methyl 3-chloro-5-methoxyisonicotinate | Chloro substitution at position 3, methoxy at position 5 |

These structural analogs represent an important area for structure-activity relationship studies that can illuminate how specific molecular modifications influence biological activity .

Comparative Analysis

The positional isomers and substituted derivatives display varying chemical and physical properties. For instance, halogenated derivatives like Methyl 2-chloro-3-methoxyisonicotinate (CAS: 1214387-44-6) have a higher molecular weight (201.61 g/mol) compared to the parent compound (167.16 g/mol) due to the addition of a chlorine atom . These structural modifications can significantly impact:

-

Solubility profiles in different solvents

-

Binding affinity to biological targets

-

Stability under various environmental conditions

-

Biological activity and specificity toward different organisms

The analysis of these structure-activity relationships provides valuable insights for the design of new compounds with enhanced or targeted properties for specific applications.

Research Significance and Future Directions

Current Research Status

Methyl 3-methoxyisonicotinate has been the subject of scientific investigation, particularly in the context of agricultural pest management. Research published in the International Journal of Tropical Insect Science highlights that it is "probably the most extensively studied thrips non-pheromone semiochemical" . This research has established several key findings:

-

The compound exhibits characteristics that are required for an effective semiochemical tool

-

It has demonstrated efficacy across multiple experimental settings including field trials, glasshouse experiments, wind tunnel tests, and Y-tube olfactometer studies

-

Its effectiveness spans geographical regions, suggesting broad applicability

Future Research Directions

Based on the current understanding of Methyl 3-methoxyisonicotinate, several promising research directions emerge:

-

Optimization of formulations to enhance field stability and efficacy

-

Development of controlled-release systems for extended activity periods

-

Investigation of synergistic effects with other pest management approaches

-

Exploration of structure-activity relationships to develop more potent analogs

-

Assessment of ecological impacts and non-target effects

-

Integration into comprehensive integrated pest management (IPM) programs

These research directions hold significance for advancing sustainable agricultural practices by potentially reducing reliance on conventional insecticides while maintaining effective pest control.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume